2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine
Description
2-({2-Methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine (CAS 2549042-05-7) is a heterocyclic compound with a molecular formula of C₁₄H₂₁N₃O₃S and a molecular weight of 311.40 . Its structure comprises two key moieties:
- A 5-methylpyrimidine ring, a nitrogen-containing heterocycle often associated with bioactive properties.
- An octahydrocyclopenta[c]pyrrole bicyclic system functionalized with a methanesulfonyl group at the 2-position, linked to the pyrimidine via a methoxy bridge (-OCH₂-).
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-methylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-6-15-13(16-7-11)20-10-14-5-3-4-12(14)8-17(9-14)21(2,18)19/h6-7,12H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKROCDBIGQHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic derivatives from diverse research contexts:
Table 1: Structural and Functional Comparison
Key Comparison Points
The methyl group in the target compound may improve lipophilicity, favoring membrane permeability.
Bicyclic Systems :
- The octahydrocyclopenta[c]pyrrole in the target compound provides rigidity, analogous to the spiro[indole-piperidine] system in . Both frameworks restrict conformational flexibility, which can optimize binding to target proteins . However, the spiro system in introduces a larger, more complex scaffold, possibly affecting solubility.
Functional Group Effects :
- The methanesulfonyl group in the target compound is a strong hydrogen-bond acceptor, comparable to the trifluoroacetyl group in . Both substituents withdraw electron density, but the sulfonamide’s dual H-bonding capacity (S=O groups) may offer superior interactions in biological targets .
- The methoxy linker (-OCH₂-) in the target compound differs from the thioether in . Thioethers enhance metabolic stability but may introduce steric bulk, whereas methoxy groups balance flexibility and polarity .
Structural Characterization :
- While the target compound lacks reported crystallographic data, highlights the role of para-methoxy groups in stabilizing molecular conformations via hydrogen bonding (e.g., C=O⋯H interactions) . Such data could inform future studies on the target compound’s solid-state behavior.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s combination of a sulfonamide and pyrimidine aligns with motifs seen in antiviral and anticancer agents. However, activity data are absent in the evidence, necessitating further biological screening.
- Synthetic Optimization : ’s use of p-toluenesulfonic acid for cyclization could inform the synthesis of the target compound’s bicyclic system.
- Structural Analysis : Applying SHELX () for crystallography or computational modeling (e.g., DFT) would clarify conformational preferences and electronic properties.
Q & A
Q. What are the common synthetic routes for preparing 2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the octahydrocyclopenta[c]pyrrole core. Key steps include sulfonylation (methanesulfonyl group introduction) and nucleophilic substitution for methoxy-pyrimidine coupling. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography are critical for yield optimization . For example, refluxing with amines or thiols under nitrogen atmosphere ensures regioselectivity in heterocyclic systems .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry of the octahydrocyclopenta[c]pyrrole ring.
- Mass spectrometry (HRMS) for molecular ion validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. What are the primary biological targets or assays used to screen this compound?
- Methodological Answer : Initial screening focuses on:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence polarization or radiometric methods.
- Cellular viability assays (MTT, apoptosis markers) in cancer cell lines.
- Binding affinity studies (SPR or ITC) for macromolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the methoxy-pyrimidine coupling step?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Pd-mediated cross-coupling or phase-transfer catalysts improve efficiency.
- Temperature control : Slow addition at 0–5°C minimizes side reactions.
- Workup : Acid-base extraction removes unreacted starting materials .
Q. What strategies address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or liposomes.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability .
Q. How should researchers resolve contradictory data in biological activity studies?
- Methodological Answer :
- Replicate assays : Validate results across independent labs.
- Analytical verification : Confirm compound stability (HPLC) under assay conditions.
- Structural analogs : Compare activity trends to identify substituent-specific effects (e.g., methoxy vs. ethoxy groups) .
Example table for substituent impact:
| Substituent Position | Group Introduced | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrimidine C5 | Methyl | 12 nM (Kinase X) | |
| Pyrrolidine C2 | Methanesulfonyl | 85 nM (Kinase Y) |
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB).
- MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes.
- QSAR models : Train on analog datasets to correlate substituents with activity .
Q. How does stereochemistry in the octahydrocyclopenta[c]pyrrole core influence bioactivity?
- Methodological Answer :
- Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) isolates stereoisomers.
- Pharmacophore mapping : Compare 3D structures (e.g., cis vs. trans) in docking studies.
- In vivo testing : Assess pharmacokinetics (AUC, Cmax) of individual enantiomers .
Methodological Challenges and Solutions
Q. What purification techniques are recommended for isolating polar byproducts?
- Answer :
- Reverse-phase HPLC (water/acetonitrile + 0.1% TFA) resolves polar impurities.
- Ion-exchange chromatography removes charged byproducts (e.g., sulfonic acids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
